2-Phenyl-7-trifluoromethyl-4-quinolinol
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Overview
Description
2-Phenyl-7-trifluoromethyl-4-quinolinol is a chemical compound with the molecular formula C16H10F3NO and a molecular weight of 289.25 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
Preparation Methods
The synthesis of 2-Phenyl-7-trifluoromethyl-4-quinolinol typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, resulting in 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones . These intermediates can then be converted into the desired quinolinol through further chemical transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-Phenyl-7-trifluoromethyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-7-trifluoromethyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Phenyl-7-trifluoromethyl-4-quinolinol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the biological context .
Comparison with Similar Compounds
2-Phenyl-7-trifluoromethyl-4-quinolinol can be compared with other fluorinated quinolines, such as:
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar in structure but with different functional groups, leading to varied biological activities.
2-(Trifluoromethyl)-4-quinolinol: Another closely related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
825620-20-0 |
---|---|
Molecular Formula |
C16H10F3NO |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
2-phenyl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)11-6-7-12-14(8-11)20-13(9-15(12)21)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
InChI Key |
ZXUJLUXFOKCCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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